molecular formula C17H19NO4S B4598749 ethyl 2-[N-(benzenesulfonyl)-4-methylanilino]acetate

ethyl 2-[N-(benzenesulfonyl)-4-methylanilino]acetate

Cat. No.: B4598749
M. Wt: 333.4 g/mol
InChI Key: IKMGLRRLRGHWOF-UHFFFAOYSA-N
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Description

Ethyl 2-[N-(benzenesulfonyl)-4-methylanilino]acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethyl ester group, a benzenesulfonyl group, and a 4-methylanilino group

Scientific Research Applications

Ethyl 2-[N-(benzenesulfonyl)-4-methylanilino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[N-(benzenesulfonyl)-4-methylanilino]acetate typically involves a multi-step process. One common method includes the following steps:

    Nitration of Toluene: Toluene is nitrated to form 4-nitrotoluene.

    Reduction: The nitro group in 4-nitrotoluene is reduced to form 4-methylaniline.

    Sulfonylation: 4-methylaniline is reacted with benzenesulfonyl chloride to form N-(benzenesulfonyl)-4-methylaniline.

    Esterification: Finally, N-(benzenesulfonyl)-4-methylaniline is reacted with ethyl bromoacetate in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[N-(benzenesulfonyl)-4-methylanilino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the removal of the sulfonyl group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-sulfonylated products.

    Substitution: Carboxylic acids.

Mechanism of Action

The mechanism of action of ethyl 2-[N-(benzenesulfonyl)-4-methylanilino]acetate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in microorganisms. This inhibition can lead to antimicrobial effects. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially leading to anti-inflammatory and other therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-[N-(benzenesulfonyl)-4-methylanilino]acetate can be compared with other sulfonamide derivatives:

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-(benzenesulfonyl)-4-methylaniline: Lacks the ester group but shares the sulfonamide and aniline moieties.

    Ethyl 4-aminobenzoate: Contains an ester group and an amino group but lacks the sulfonamide moiety.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile scaffold for various chemical reactions and potential biological activities.

Properties

IUPAC Name

ethyl 2-[N-(benzenesulfonyl)-4-methylanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-3-22-17(19)13-18(15-11-9-14(2)10-12-15)23(20,21)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMGLRRLRGHWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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